molecular formula C11H15BrN2O2 B6186334 tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate CAS No. 2639446-69-6

tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate

Cat. No.: B6186334
CAS No.: 2639446-69-6
M. Wt: 287.2
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Description

tert-Butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate: is a chemical compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by the introduction of a tert-butyl ester group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methylamino group is introduced through a nucleophilic substitution reaction using methylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Methylamine: Used for introducing the methylamino group.

    Acids or Bases: Used for ester hydrolysis

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 2-bromo-5-(amino)pyridine-4-carboxylate
  • tert-Butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
  • tert-Butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate

Comparison: Compared to similar compounds, tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate is unique due to its specific substitution pattern. The presence of the bromine atom and the methylamino group provides distinct reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

CAS No.

2639446-69-6

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.2

Purity

95

Origin of Product

United States

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